Absolute Selectivity for RALDH Isoforms Over Mitochondrial ALDH2: DAR vs. WIN 18446
DAR exhibits complete selectivity for RALDH1/2/3 with zero detectable inhibition of human mitochondrial ALDH2, in contrast to WIN 18446 — the closest-in-class irreversible RALDH inhibitor — which potently inhibits ALDH2. In recombinant enzyme assays, DAR produced no inhibition of hALDH2 at concentrations up to 100 µM using propionaldehyde (5 mM) as substrate in a spectrophotometric NADH absorbance assay at 340 nm, whereas WIN 18446 inhibited hALDH2 with an IC50 of 229.33 ± 40.95 nM under identical conditions. [1] This represents a >436-fold selectivity window for DAR over ALDH2 at the highest tested concentration, compared to a complete absence of selectivity for WIN 18446. The ALDH2-inhibitory activity of WIN 18446 is clinically consequential: the disulfiram-ethanol reaction observed in human volunteers administered WIN 18446 led to its withdrawal as a male contraceptive candidate. [2]
| Evidence Dimension | Inhibition of human mitochondrial ALDH2 (hALDH2) |
|---|---|
| Target Compound Data | No inhibitory activity at 0–100 µM (DAR, 1 hr pre-incubation, propionaldehyde substrate 5 mM, NADH absorbance at 340 nm) |
| Comparator Or Baseline | WIN 18446 IC50 = 229.33 ± 40.95 nM on hALDH2 (same assay conditions) |
| Quantified Difference | DAR: no inhibition at ≤100 µM; WIN 18446 IC50 = 0.229 µM. DAR selectivity ratio >436-fold over ALDH2 at 100 µM. |
| Conditions | Recombinant human ALDH2; spectrophotometric assay measuring NADH production at 340 nm with propionaldehyde (5 mM); 1 hr pre-incubation with inhibitor at 37°C |
Why This Matters
Procurement of DAR instead of WIN 18446 eliminates the confounding variable of ALDH2 co-inhibition, enabling unambiguous attribution of biological effects to RALDH blockade — a critical requirement for target validation studies and any in vivo model where ALDH2-mediated ethanol metabolism or cardioprotective signaling must remain intact.
- [1] Harper AR, Le AT, Mather T, Burgett A, Berry W, Summers JA. Design, synthesis, and ex vivo evaluation of a selective inhibitor for retinaldehyde dehydrogenase enzymes. Bioorg Med Chem. 2018;26(22):5766–5779. Figure 3E, Table 1. View Source
- [2] Harper AR, Le AT, Mather T, Burgett A, Berry W, Summers JA. Bioorg Med Chem. 2018;26(22):5766–5779. Introduction, lines 124–129 (WIN 18446 disulfiram-ethanol reaction in human volunteers). View Source
